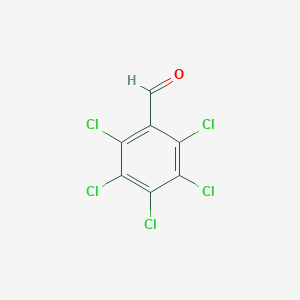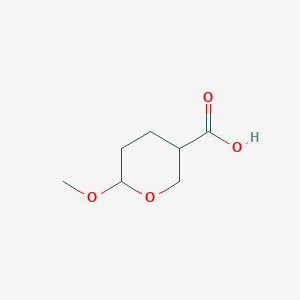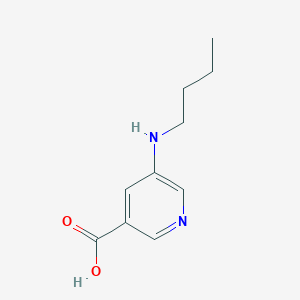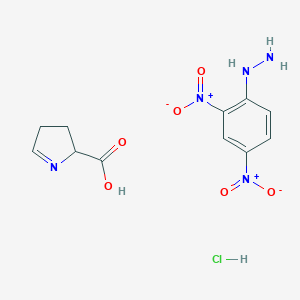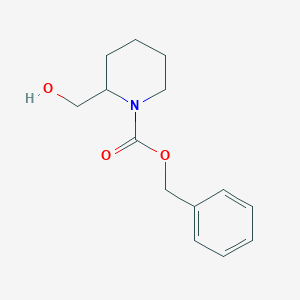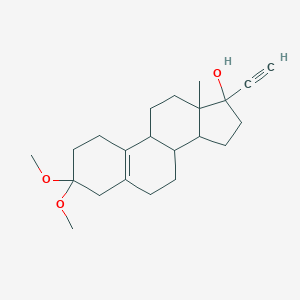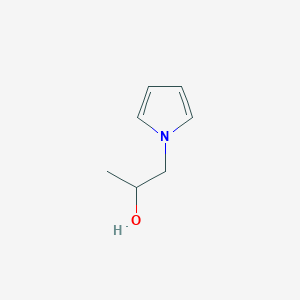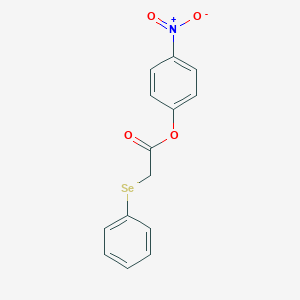
4-Nitrophenyl(phenylselenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl(phenylselenyl)acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a specific method that involves the reaction between 4-nitrophenol and phenylselenyl chloride. The resulting compound has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in a range of fields.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl(phenylselenyl)acetate is complex and involves a range of chemical reactions. The compound is able to react with a range of nucleophiles, including thiols and amines, which are commonly found in proteins. This reaction results in the formation of a covalent bond between the compound and the nucleophile, which can be detected through a range of techniques, including mass spectrometry and UV-visible spectroscopy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Nitrophenyl(phenylselenyl)acetate are complex and varied. One of the most important effects of the compound is its ability to react with a range of nucleophiles, including thiols and amines, which are commonly found in proteins. This makes the compound an important tool for studying the structure and function of proteins. Additionally, the compound has been shown to have antioxidant properties, which may make it useful for preventing oxidative damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Nitrophenyl(phenylselenyl)acetate is its ability to react with a range of nucleophiles, including thiols and amines, which are commonly found in proteins. This makes the compound an important tool for studying the structure and function of proteins. Additionally, the compound has been shown to have antioxidant properties, which may make it useful for preventing oxidative damage in cells. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful control of reaction conditions.
Zukünftige Richtungen
There are a range of potential future directions for research involving 4-Nitrophenyl(phenylselenyl)acetate. One promising area of research involves the development of new methods for detecting the compound's reaction with nucleophiles, which could help researchers gain a more detailed understanding of the structure and function of proteins. Additionally, the compound's potential as an antioxidant may make it useful for preventing oxidative damage in a range of cell types, which could have important implications for the treatment of a variety of diseases. Finally, further research is needed to fully understand the potential toxicity of this compound and to develop safe and effective methods for its use in lab experiments.
Synthesemethoden
4-Nitrophenyl(phenylselenyl)acetate is synthesized through a reaction between 4-nitrophenol and phenylselenyl chloride. This reaction is typically carried out in a solvent such as dichloromethane, and requires careful control of temperature and reaction time to ensure that the desired product is obtained. The resulting compound can be purified through a range of techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl(phenylselenyl)acetate has a range of potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a tool for studying the mechanism of action of enzymes and other proteins. This is due to the fact that the compound is able to react with a range of nucleophiles, including thiols and amines, which are commonly found in proteins. By studying the reaction between 4-Nitrophenyl(phenylselenyl)acetate and these nucleophiles, researchers can gain valuable insights into the structure and function of proteins.
Eigenschaften
CAS-Nummer |
104015-14-7 |
|---|---|
Produktname |
4-Nitrophenyl(phenylselenyl)acetate |
Molekularformel |
C14H11NO4Se |
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2-phenylselanylacetate |
InChI |
InChI=1S/C14H11NO4Se/c16-14(10-20-13-4-2-1-3-5-13)19-12-8-6-11(7-9-12)15(17)18/h1-9H,10H2 |
InChI-Schlüssel |
FLNINVYSBFZTTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Se]CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Andere CAS-Nummern |
104015-14-7 |
Synonyme |
4-nitrophenyl(phenylselenyl)acetate nitrophenyl-Ph-selenyl-Ac p-nitrophenyl(phenylselenyl)acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



